3,5-Dichloro-4,6-dimethylpyridin-2-amine
CAS No.: 56960-80-6
Cat. No.: VC7981947
Molecular Formula: C7H8Cl2N2
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56960-80-6 |
---|---|
Molecular Formula | C7H8Cl2N2 |
Molecular Weight | 191.05 g/mol |
IUPAC Name | 3,5-dichloro-4,6-dimethylpyridin-2-amine |
Standard InChI | InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |
Standard InChI Key | FWCNFARJJWYBFH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Cl)N)C)Cl |
Canonical SMILES | CC1=C(C(=NC(=C1Cl)N)C)Cl |
Introduction
Structural Characteristics and Molecular Properties
Atomic Composition and Connectivity
The molecular formula C₇H₈Cl₂N₂ (MW 191.05 g/mol) defines a pyridine ring substituted at positions 2, 3, 4, 5, and 6 . Key structural features include:
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Chlorine atoms at positions 3 and 5
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Methyl groups at positions 4 and 6
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Amino group at position 2
The SMILES notation CC1=C(C(=NC(=C1Cl)N)C)Cl precisely encodes this substitution pattern . X-ray crystallography data remain unavailable, but computational models predict a planar pyridine ring with steric interactions between the 4- and 6-methyl groups.
Spectroscopic and Physicochemical Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for analytical identification :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 191.01373 | 134.9 |
[M+Na]⁺ | 212.99567 | 150.2 |
[M+NH₄]⁺ | 208.04027 | 144.2 |
The InChIKey FWCNFARJJWYBFH-UHFFFAOYSA-N serves as a unique identifier for database searches . Theoretical calculations suggest moderate polarity (logP ≈ 2.1) and limited aqueous solubility (<1 mg/mL at 25°C), consistent with its hydrophobic substituents.
Synthetic Methodologies
Direct Synthesis from Pyridine Precursors
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Electrophilic chlorination of dimethylpyridines using Cl₂ or SOCl₂ under Friedel-Crafts conditions
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Nucleophilic amination via Chichibabin reaction or metal-catalyzed coupling
A plausible route involves:
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Chlorination of 4,6-dimethylpyridin-2-amine with PCl₅ at elevated temperatures
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Purification via recrystallization from ethanol/water mixtures
Patent-Disclosed Applications in COMT Inhibitor Synthesis
The compound serves as a key intermediate in preparing 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)- oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, a potent COMT inhibitor . Critical steps include:
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Oxadiazole ring formation via cyclization with hydroxylamine
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Nitro group introduction using nitric acid/sulfuric acid mixtures
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Final deprotection under acidic conditions
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s primary application lies in synthesizing COMT inhibitors for Parkinson’s disease treatment . COMT catalyzes dopamine metabolism, and its inhibition prolongs L-DOPA therapeutic effects.
Material Science Applications
Potential uses include:
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Ligand design for transition metal catalysts
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Coordination polymers utilizing the amine and chloride sites
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Nonlinear optical materials due to polarized C-Cl bonds
Future Research Directions
Synthetic Chemistry Priorities
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C–H activation strategies for regioselective functionalization
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Continuous flow synthesis to improve yield and safety
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Asymmetric catalysis for enantioselective derivatives
Biological Screening
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Kinase inhibition assays (e.g., EGFR, VEGFR)
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Antimicrobial testing against Gram-positive pathogens
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In vivo neuropharmacology studies
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